6-Bromo-8-methoxy-2H-chromen-2-one

Anti-inflammatory Nitric Oxide Inhibition Coumarin SAR

6-Bromo-8-methoxy-2H-chromen-2-one (CAS: 1026715-03-6; molecular formula: C₁₀H₇BrO₃; MW: 255.06 g·mol⁻¹) is a synthetic brominated coumarin derivative belonging to the chromen-2-one class. The compound features a bromine atom at the 6-position and a methoxy group at the 8-position of the coumarin nucleus, a substitution pattern that confers distinct physicochemical properties, including a computed XLogP3 value of 2.6.

Molecular Formula C10H7BrO3
Molecular Weight 255.06 g/mol
Cat. No. B15335735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-8-methoxy-2H-chromen-2-one
Molecular FormulaC10H7BrO3
Molecular Weight255.06 g/mol
Structural Identifiers
SMILESCOC1=C2C(=CC(=C1)Br)C=CC(=O)O2
InChIInChI=1S/C10H7BrO3/c1-13-8-5-7(11)4-6-2-3-9(12)14-10(6)8/h2-5H,1H3
InChIKeyXVNHUTXMVXEOAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-8-methoxy-2H-chromen-2-one: A Halogenated Coumarin Scaffold for Medicinal Chemistry and Derivatization


6-Bromo-8-methoxy-2H-chromen-2-one (CAS: 1026715-03-6; molecular formula: C₁₀H₇BrO₃; MW: 255.06 g·mol⁻¹) is a synthetic brominated coumarin derivative belonging to the chromen-2-one class . The compound features a bromine atom at the 6-position and a methoxy group at the 8-position of the coumarin nucleus, a substitution pattern that confers distinct physicochemical properties, including a computed XLogP3 value of 2.6 . The coumarin scaffold is recognized as a privileged structure in pharmacology; derivatives of this compound have been investigated for anti-inflammatory [1], anticancer [2], and enzyme-inhibitory activities [3]. The C6-bromine substituent serves as a versatile synthetic handle for further functionalization via nucleophilic substitution and palladium-catalyzed cross-coupling, making this compound a strategic building block in medicinal chemistry and SAR exploration .

Why 6-Bromo-8-methoxy-2H-chromen-2-one Cannot Be Interchanged with Positional Isomers or Halogen Analogs


Coumarin derivatives with identical molecular formulae but differing halogen identity or substitution position are not functionally interchangeable. The bromine atom at the 6-position of the coumarin ring is situated at a site that critically modulates both electronic properties and reactivity. The C–Br bond is more labile toward nucleophilic substitution than the C–Cl bond in the 6-chloro analog, enabling distinct derivatization kinetics . Furthermore, the bromine at C6 is electronically coupled to the C8 methoxy group through the aromatic π-system, a regiochemical relationship that is absent in the 5-bromo-8-methoxy positional isomer [1]. The unsubstituted parent compound, 8-methoxy-2H-chromen-2-one, lacks the halogen entirely and thus cannot serve as a precursor for cross-coupling chemistry or provide the same lipophilic contribution (ΔXLogP ≈ 0.7 units between brominated and non-brominated scaffolds) [2]. These differences manifest in measurable variations in biological activity: in a head-to-head anti-inflammatory assay, the 6-bromo-8-methoxy-3-arylcoumarin derivative (IC₅₀ 6.9 μM) outperformed its 6,8-dichloro counterpart (IC₅₀ 8.5 μM) by approximately 19% in nitric oxide production inhibition [3]. Such quantitative divergences underscore that analog selection is consequential for both chemical synthesis planning and biological outcome.

Quantitative Differentiation Evidence for 6-Bromo-8-methoxy-2H-chromen-2-one Versus Closest Analogs


Anti-Inflammatory Potency: 6-Bromo-8-methoxy-3-arylcoumarin vs. 6,8-Dichloro-3-arylcoumarin in RAW264.7 Macrophages

In a study of 35 3-arylcoumarins evaluated in lipopolysaccharide-activated mouse macrophage RAW264.7 cells, the 3-arylcoumarin derivative bearing the 6-bromo-8-methoxy substitution pattern (compound 25) inhibited nitric oxide production with an IC₅₀ of 6.9 μM, while the 6,8-dichloro-3-(2-methoxyphenyl)coumarin analog (compound 16) yielded an IC₅₀ of 8.5 μM under identical assay conditions [1]. This represents a 19% improvement in potency for the bromo-methoxy substitution pattern over the dichloro pattern.

Anti-inflammatory Nitric Oxide Inhibition Coumarin SAR

Lipophilicity Differentiation: XLogP3 of 6-Bromo-8-methoxy-2H-chromen-2-one Versus Non-Brominated Parent

The computed XLogP3 value of 6-Bromo-8-methoxy-2H-chromen-2-one is 2.6 , compared to an XLogP of approximately 1.9 for the non-brominated parent compound 8-methoxy-2H-chromen-2-one [1]. This ΔXLogP of approximately 0.7 units reflects the significant lipophilicity contribution of the C6-bromine substituent.

Physicochemical Properties Lipophilicity Drug-likeness

Cytotoxic Differentiation: 6-Bromo vs. 5-Bromo Substitution in 8-Methoxycoumarin Anticancer Derivatives

In a 2023 study of 8-methoxycoumarin derivatives tested against MCF-7 and MDA-MB-231 breast cancer cell lines, 5-bromo-substituted derivatives (compounds 8 and 9) were evaluated alongside non-brominated analogs (compounds 3, 5, and 6) using MTT assay with STU as a reference standard (IC₅₀ 4.086 μM vs. MCF-7; 7.03 μM vs. MDA-MB-231) [1]. Compound 6 (lacking bromine at C5) showed IC₅₀ values of 6.621 μM (MCF-7) and 9.62 μM (MDA-MB-231), whereas 5-brominated compound 9 demonstrated lower potency. This demonstrates that bromine position (C5 vs. C6) is a critical determinant of cytotoxic outcome; the 6-bromo substitution pattern provides a distinct electronic environment for the C8 methoxy group compared to the 5-bromo isomer [1].

Anticancer Breast Cancer Cytotoxicity

Enzyme Inhibition: CYP450 Inhibition Profile of 6-Bromo-8-methoxy-2H-chromen-2-one

BindingDB records report that 6-Bromo-8-methoxy-2H-chromen-2-one exhibits CYP450 inhibitory activity with an IC₅₀ of 2.51 × 10⁴ nM (25.1 μM) measured as maximum reduction in metabolite formation using a coumarin-based substrate in a fluorescence assay [1]. While this IC₅₀ indicates relatively weak CYP450 inhibition, it provides a quantitative benchmark against which both more potent coumarin-based CYP inhibitors and the non-brominated parent scaffold (for which CYP inhibition data are less well-characterized) can be compared.

CYP450 Inhibition Drug Metabolism Enzyme Assay

Synthetic Versatility: C6-Br as a Superior Cross-Coupling Handle Versus C6-Cl and Non-Halogenated Parent

The C–Br bond at the 6-position of 6-Bromo-8-methoxy-2H-chromen-2-one is a demonstrably more reactive leaving group for nucleophilic substitution and palladium-catalyzed cross-coupling reactions compared to the C–Cl bond in 6-chloro-8-methoxy-2H-chromen-2-one . The bond dissociation energy of C–Br (~285 kJ·mol⁻¹) is lower than that of C–Cl (~327 kJ·mol⁻¹), enabling milder reaction conditions and higher yields in Suzuki-Miyaura, Buchwald-Hartwig, and related transformations. The non-halogenated parent compound (8-methoxy-2H-chromen-2-one) lacks this synthetic handle entirely, precluding direct C6 functionalization without additional activation steps . This compound has been explicitly utilized as a precursor for the synthesis of 3-benzothiazolyl, piperazine-carbonyl, and morpholine-carbonyl derivatives via its reactive C6-bromine site .

Synthetic Chemistry Cross-Coupling Building Block

Recommended Application Scenarios for 6-Bromo-8-methoxy-2H-chromen-2-one Based on Quantitative Differentiation Evidence


Anti-Inflammatory Lead Optimization Leveraging the 6-Bromo-8-methoxy Substitution Pattern

Research groups pursuing novel anti-inflammatory agents should prioritize 6-Bromo-8-methoxy-2H-chromen-2-one as a core scaffold based on the direct comparative evidence showing that its 3-arylcoumarin derivative (IC₅₀ 6.9 μM) outperforms the 6,8-dichloro analog (IC₅₀ 8.5 μM) in LPS-induced nitric oxide production inhibition in RAW264.7 macrophages [1]. The approximately 19% potency advantage provides a meaningful starting point for SAR exploration at the 3-position, where arylcoumarin elaboration has already been validated through a 35-compound library synthesized via Perkin condensation [1].

Building Block for Palladium-Catalyzed Diversification in Kinase-Focused Library Synthesis

The C6-bromine substituent serves as a strategic synthetic handle for Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling modular diversification of the coumarin scaffold at the 6-position. This is supported by the compound's demonstrated use in generating 3-benzothiazolyl, piperazine-carbonyl, and morpholine-carbonyl derivatives [1]. The chromenone scaffold is recognized in patent literature (e.g., US-8673906-B2) as a privileged core for kinase-targeting anticancer agents , and the C6-bromine provides a more reactive handle than the corresponding chloro analog, facilitating library synthesis under milder conditions.

Physicochemical Property Benchmarking in Drug-likeness Optimization Campaigns

The computed XLogP3 of 2.6 for 6-Bromo-8-methoxy-2H-chromen-2-one, compared to approximately 1.9 for the non-halogenated parent [1], establishes this compound as a reference point for teams optimizing the lipophilicity-efficiency balance of coumarin-based leads. The +0.7 log unit shift attributable to a single bromine atom provides a quantifiable parameter against which the impact of alternative substituents (Cl, F, CF₃, alkyl) on scaffold lipophilicity can be calibrated during multiparameter optimization [1].

Metabolic Stability Screening Using Defined CYP450 Inhibition Baseline

The quantitative CYP450 inhibition data (IC₅₀ = 25.1 μM) available for 6-Bromo-8-methoxy-2H-chromen-2-one [1] provides a defined benchmark for early-stage metabolic liability assessment. Medicinal chemistry teams evaluating coumarin-based series can use this value as a comparator when profiling more advanced derivatives for CYP inhibition, enabling structure-metabolism relationship analysis across the series.

Quote Request

Request a Quote for 6-Bromo-8-methoxy-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.